molecular formula C9H15NO B15239017 3-[(Cyclopent-1-en-1-yl)methoxy]azetidine

3-[(Cyclopent-1-en-1-yl)methoxy]azetidine

Cat. No.: B15239017
M. Wt: 153.22 g/mol
InChI Key: OUIWBAGYIDYARZ-UHFFFAOYSA-N
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Description

3-[(Cyclopent-1-en-1-yl)methoxy]azetidine is a chemical compound with the molecular formula C₉H₁₅NO and a molecular weight of 153.22 g/mol . This compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, and a cyclopentene moiety attached via a methoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Cyclopent-1-en-1-yl)methoxy]azetidine typically involves the reaction of cyclopent-1-en-1-ylmethanol with azetidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to deprotonate the alcohol and facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-[(Cyclopent-1-en-1-yl)methoxy]azetidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

3-[(Cyclopent-1-en-1-yl)methoxy]azetidine has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-[(Cyclopent-1-en-1-yl)methoxy]azetidine involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The cyclopentene moiety may also play a role in binding to hydrophobic pockets within proteins .

Comparison with Similar Compounds

Similar Compounds

    3-[(Cyclopent-1-en-1-yl)methoxy]pyrrolidine: Similar structure but with a five-membered pyrrolidine ring instead of azetidine.

    3-[(Cyclopent-1-en-1-yl)methoxy]piperidine: Contains a six-membered piperidine ring.

    3-[(Cyclopent-1-en-1-yl)methoxy]morpholine: Features a morpholine ring with an oxygen atom.

Uniqueness

3-[(Cyclopent-1-en-1-yl)methoxy]azetidine is unique due to its four-membered azetidine ring, which imparts distinct chemical and biological properties. The strain in the azetidine ring can lead to higher reactivity compared to its five- and six-membered counterparts .

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

3-(cyclopenten-1-ylmethoxy)azetidine

InChI

InChI=1S/C9H15NO/c1-2-4-8(3-1)7-11-9-5-10-6-9/h3,9-10H,1-2,4-7H2

InChI Key

OUIWBAGYIDYARZ-UHFFFAOYSA-N

Canonical SMILES

C1CC=C(C1)COC2CNC2

Origin of Product

United States

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